molecular formula C16H12BrClFNO3 B2425705 {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate CAS No. 1794742-03-2

{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate

Cat. No.: B2425705
CAS No.: 1794742-03-2
M. Wt: 400.63
InChI Key: BIXRGLBWTWCRIE-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate is a complex organic compound that features a combination of bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate is unique due to its specific combination of functional groups and halogen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFNO3/c17-11-3-1-10(2-4-11)8-20-15(21)9-23-16(22)13-7-12(18)5-6-14(13)19/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXRGLBWTWCRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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